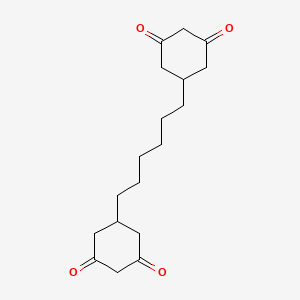
5,5'-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two cyclohexane-1,3-dione units connected by a hexane-1,6-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) typically involves a multi-step process. One common method is the Michael addition, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid to yield the desired dione .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, making it a valuable tool in catalysis and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione:
1,1-Dimethyl-3,5-cyclohexanedione: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 5,5’-(Hexane-1,6-diyl)di(cyclohexane-1,3-dione) apart is its hexane-1,6-diyl linker, which provides additional flexibility and potential for forming more complex structures and interactions compared to its simpler counterparts.
Properties
CAS No. |
61621-67-8 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[6-(3,5-dioxocyclohexyl)hexyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O4/c19-15-7-13(8-16(20)11-15)5-3-1-2-4-6-14-9-17(21)12-18(22)10-14/h13-14H,1-12H2 |
InChI Key |
WDSBSNXSMGNSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)CCCCCCC2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















